MZP-54

Descripción general

Descripción

MZP-54 es un degradador selectivo de BRD3 y BRD4 basado en la tecnología de quimera de direccionamiento de proteólisis (PROTAC). Es conocido por su alta afinidad por BRD4 BD2 con una constante de disociación (Kd) de 4 nM . Este compuesto se utiliza principalmente en investigación para comprender el papel de las proteínas bromodominio y extra-terminal (BET) en varios procesos celulares .

Aplicaciones Científicas De Investigación

MZP-54 tiene una amplia gama de aplicaciones en la investigación científica, incluyendo:

Análisis Bioquímico

Biochemical Properties

MZP-54 is a PROTAC degrader . It exhibits preferential degradation of BRD3 and BRD4 at nanomolar concentrations over BRD2 . The mechanism of action involves the formation of a ternary complex with the target protein and an E3 ligase, which leads to the ubiquitination and subsequent degradation of the target protein .

Cellular Effects

This compound reduces BET protein levels in human cells . It shows antiproliferative and Myc-suppression activity in AML MV4;11 and HL60 cells . The reduction of BET protein levels can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves the degradation of BET proteins through the PROTAC mechanism . This involves the formation of a ternary complex with the target protein and an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein .

Temporal Effects in Laboratory Settings

The effects of this compound on BET protein levels are acute, profound, and reversible . This makes this compound an advantageous approach to study the function of BET proteins in physiological and disease cellular states .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción

MZP-54 se sintetiza conectando ligandos para von Hippel-Lindau (VHL) y BRD3/4. La ruta de síntesis implica el uso de ligandos y enlaces específicos para crear una molécula bifuncional que puede unirse tanto a la proteína diana como a la ligasa de ubiquitina E3 . Las condiciones de reacción suelen implicar el uso de disolventes orgánicos como etanol y dimetilsulfóxido (DMSO) para disolver el compuesto .

Métodos de producción industrial

La producción industrial de this compound implica la síntesis a gran escala utilizando sintetizadores automatizados y técnicas de purificación como la cromatografía líquida de alto rendimiento (HPLC) para garantizar una alta pureza y rendimiento . El compuesto se liofiliza y almacena a bajas temperaturas para mantener la estabilidad .

Análisis De Reacciones Químicas

Tipos de reacciones

MZP-54 sufre diversas reacciones químicas, incluyendo:

Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.

Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.

Sustitución: Implica la sustitución de un grupo funcional por otro.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios disolventes orgánicos . Las reacciones se llevan a cabo típicamente bajo temperaturas y condiciones de pH controladas para garantizar la especificidad y el rendimiento .

Productos principales

Los productos principales formados a partir de estas reacciones incluyen varios derivados de this compound que conservan la estructura central pero tienen diferentes grupos funcionales unidos .

Mecanismo De Acción

MZP-54 ejerce sus efectos degradando selectivamente las proteínas BRD3 y BRD4 a través del mecanismo PROTAC. Se une a la proteína diana y a la ligasa de ubiquitina E3, formando un complejo ternario que conduce a la ubiquitinación y posterior degradación de la proteína diana . Este proceso reduce eficazmente los niveles de BRD3 y BRD4 en las células, modulando así varios procesos celulares .

Comparación Con Compuestos Similares

Compuestos similares

JQ1: Un inhibidor de BET que se une a BRD4 pero no induce la degradación.

I-BET726: Otro inhibidor de BET con un perfil de unión diferente en comparación con MZP-54.

MZP-55: Un PROTAC similar a this compound pero con diferentes longitudes de enlace y afinidades de unión.

Singularidad

This compound es único en su capacidad de degradar selectivamente BRD3 y BRD4 a bajas concentraciones nanomolares, mientras que otros inhibidores de BET como JQ1 e I-BET726 solo inhiben la actividad sin inducir la degradación . Esta degradación selectiva hace de this compound una herramienta valiosa en la investigación y las posibles aplicaciones terapéuticas .

Propiedades

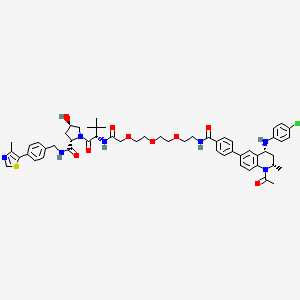

IUPAC Name |

(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[[4-[(2S,4R)-1-acetyl-4-(4-chloroanilino)-2-methyl-3,4-dihydro-2H-quinolin-6-yl]benzoyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H66ClN7O9S/c1-34-27-46(60-43-18-16-42(56)17-19-43)45-28-41(15-20-47(45)63(34)36(3)64)38-11-13-40(14-12-38)52(67)57-21-22-70-23-24-71-25-26-72-32-49(66)61-51(55(4,5)6)54(69)62-31-44(65)29-48(62)53(68)58-30-37-7-9-39(10-8-37)50-35(2)59-33-73-50/h7-20,28,33-34,44,46,48,51,60,65H,21-27,29-32H2,1-6H3,(H,57,67)(H,58,68)(H,61,66)/t34-,44+,46+,48-,51+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYSWLIFIYIVHPI-DDWISSAJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2=C(N1C(=O)C)C=CC(=C2)C3=CC=C(C=C3)C(=O)NCCOCCOCCOCC(=O)NC(C(=O)N4CC(CC4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)NC7=CC=C(C=C7)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H](C2=C(N1C(=O)C)C=CC(=C2)C3=CC=C(C=C3)C(=O)NCCOCCOCCOCC(=O)N[C@H](C(=O)N4C[C@@H](C[C@H]4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)NC7=CC=C(C=C7)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H66ClN7O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1036.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2010159-47-2 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2010159-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.